molecular formula C10H13NO4 B1611661 2-Hydroxy-3-methoxy-DL-phenylalanine CAS No. 98758-16-8

2-Hydroxy-3-methoxy-DL-phenylalanine

Cat. No.: B1611661
CAS No.: 98758-16-8
M. Wt: 211.21 g/mol
InChI Key: OUMMDXARLVWXRD-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxy-DL-phenylalanine is a synthetic amino acid derivative with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol It is structurally related to phenylalanine, an essential amino acid, but with additional hydroxyl and methoxy groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-methoxy-DL-phenylalanine typically involves the hydroxylation and methoxylation of phenylalanine derivatives. One common method includes the use of propylphosphonic anhydride (T3P) as a coupling reagent to facilitate the reaction between 4-nitro-L-phenylalanine and substituted anilines . The reaction conditions often involve refluxing in methanol with methanesulfonic acid as a catalyst to achieve good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methoxy-DL-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group in precursor compounds can be reduced to amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenylalanine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-Hydroxy-3-methoxy-DL-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methoxy-DL-phenylalanine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The hydroxyl and methoxy groups enhance its binding affinity to certain receptors and enzymes, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: The parent compound, lacking the hydroxyl and methoxy groups.

    Tyrosine: Similar structure with a hydroxyl group on the aromatic ring.

    Methoxyphenylalanine: Contains a methoxy group but lacks the hydroxyl group.

Uniqueness

2-Hydroxy-3-methoxy-DL-phenylalanine is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and biological activities. These functional groups enhance its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-amino-3-(2-hydroxy-3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-15-8-4-2-3-6(9(8)12)5-7(11)10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMMDXARLVWXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00539789
Record name 2-Hydroxy-3-methoxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00539789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98758-16-8
Record name 2-Hydroxy-3-methoxyphenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98758-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-3-methoxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00539789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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